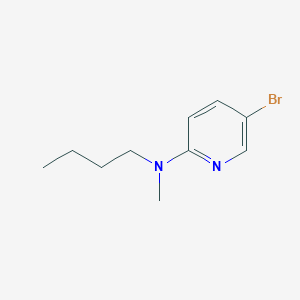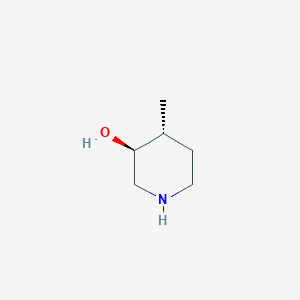
trans-4-Methyl-piperidin-3-OL
描述
trans-4-Methyl-piperidin-3-OL: is a piperidine derivative, which is a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and natural alkaloids .
作用机制
Target of Action
Trans-4-Methyl-piperidin-3-OL is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction Piperidine derivatives have been utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
For instance, some piperidine derivatives have been found to exhibit CCR5 antagonistic activities, which could potentially be used for the treatment of HIV .
Biochemical Pathways
Piperidine derivatives are known to affect a wide variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Piperidine derivatives are known to have a wide variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
生化分析
Biochemical Properties
Trans-4-Methyl-piperidin-3-OL plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with the chemokine receptor CCR5, a G-protein coupled receptor involved in HIV-1 entry into cells . This interaction is characterized by a strong salt-bridge formation between the nitrogen atom of this compound and the receptor, inhibiting the binding of HIV-1 to the receptor and preventing viral entry.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound modulates the activity of the CCR5 receptor, leading to altered signaling pathways that affect immune cell function . Additionally, this compound has been reported to impact gene expression by inhibiting the transcription of certain genes involved in viral replication and immune response.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the CCR5 receptor, forming a salt-bridge interaction that inhibits the receptor’s activity . This inhibition prevents the binding of HIV-1 to the receptor, blocking viral entry into the cell. Additionally, this compound has been shown to inhibit the activity of certain enzymes involved in viral replication, further contributing to its antiviral effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under various conditions, maintaining its activity over extended periods. Degradation of this compound can occur under certain conditions, leading to a decrease in its effectiveness . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in inhibiting viral replication and modulating immune responses.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit viral replication without causing significant adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings highlight the importance of determining the optimal dosage of this compound to maximize its therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . These metabolic processes result in the formation of metabolites that are excreted through the urine. This compound has also been shown to affect metabolic flux, altering the levels of certain metabolites involved in energy production and immune responses.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound is taken up by cells via active transport mechanisms and is distributed to various cellular compartments . This compound has been observed to accumulate in specific tissues, such as the liver and kidneys, where it exerts its effects on cellular function.
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules . Post-translational modifications, such as phosphorylation, can direct this compound to specific subcellular compartments, enhancing its activity and effectiveness in modulating cellular processes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Methyl-piperidin-3-OL typically involves the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . Another method includes the use of esters of 3-oxocarboxylic acid instead of aldehyde, resulting in a product containing multiple stereocenters .
Industrial Production Methods: Industrial production methods for piperidine derivatives often involve catalytic hydrogenation and cyclization reactions. The use of trimethylsilyl halide as a halide source in the presence of aluminum chloride as a catalyst is also common .
化学反应分析
Types of Reactions: trans-4-Methyl-piperidin-3-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form piperidinones.
Reduction: Reduction reactions can convert it back to its original form.
Substitution: Substitution reactions can introduce different functional groups into the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Halogenating agents like trimethylsilyl halide and aluminum chloride are used.
Major Products:
Oxidation: Piperidinones.
Reduction: this compound.
Substitution: Various substituted piperidines.
科学研究应用
trans-4-Methyl-piperidin-3-OL has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of pharmaceuticals targeting the central nervous system.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
相似化合物的比较
Piperine: An alkaloid found in black pepper with antioxidant and anticancer properties.
Evodiamine: A piperidine alkaloid with antiproliferative effects on cancer cells.
Matrine: Another piperidine alkaloid with various biological activities.
Uniqueness: trans-4-Methyl-piperidin-3-OL is unique due to its specific structural features and the presence of a hydroxyl group at the third position, which can significantly influence its chemical reactivity and biological activity compared to other piperidine derivatives .
属性
IUPAC Name |
(3S,4R)-4-methylpiperidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-5-2-3-7-4-6(5)8/h5-8H,2-4H2,1H3/t5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJZMLEOVXMKSOU-PHDIDXHHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNCC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCNC[C@H]1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(4-formylphenyl)sulfanyl]-N,N-dimethylformamide](/img/structure/B1441953.png)
![tert-butyl N-[2-amino-1-(3-chlorophenyl)ethyl]carbamate](/img/structure/B1441954.png)
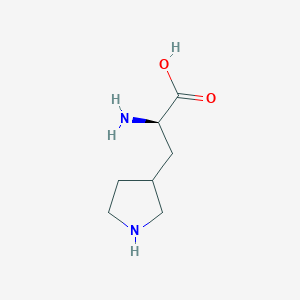
![9-Methoxy-3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one](/img/structure/B1441958.png)

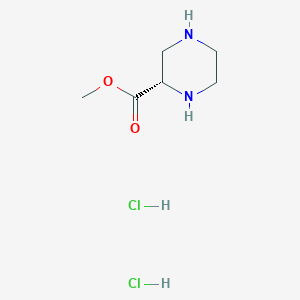
![Tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B1441961.png)


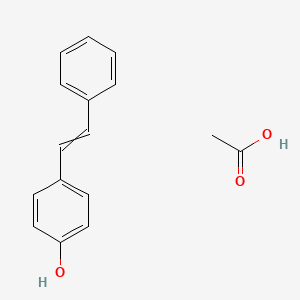
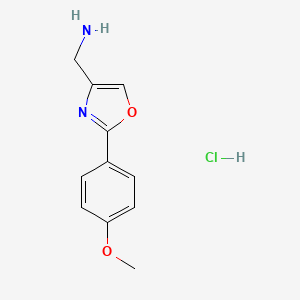
![Benzyl tetrahydro-1H-pyrrolo[3,4-C]isoxazole-5(3H)-carboxylate](/img/structure/B1441969.png)

